molecular formula C20H27N3O5S B15094688 N-(3-amino-2-hydroxy-4-phenylbutyl)-N-(2-methylpropyl)-4-nitrobenzenesulfonamide

N-(3-amino-2-hydroxy-4-phenylbutyl)-N-(2-methylpropyl)-4-nitrobenzenesulfonamide

Cat. No.: B15094688
M. Wt: 421.5 g/mol
InChI Key: BPRSPRGTVGSTKD-UHFFFAOYSA-N
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Description

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- is a complex organic compound with the molecular formula C20H27N3O5S and a molecular weight of 421.51 g/mol . This compound is known for its applications in organic synthesis and has significant potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of sulfonic acids .

Scientific Research Applications

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: Compounds with similar structures but different substituents.

    Sulfonamide antibiotics: Such as sulfamethoxazole and sulfadiazine.

Uniqueness

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-amino-2-hydroxy-4-phenylbutyl)-N-(2-methylpropyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-15(2)13-22(14-20(24)19(21)12-16-6-4-3-5-7-16)29(27,28)18-10-8-17(9-11-18)23(25)26/h3-11,15,19-20,24H,12-14,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSPRGTVGSTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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